molecular formula C12H6F2N2 B567877 5-(2,3-Difluorophenyl)nicotinonitrile CAS No. 1261732-07-3

5-(2,3-Difluorophenyl)nicotinonitrile

Cat. No.: B567877
CAS No.: 1261732-07-3
M. Wt: 216.191
InChI Key: TZTWUMCPLMSDLK-UHFFFAOYSA-N
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Description

5-(2,3-Difluorophenyl)nicotinonitrile is an organic compound that belongs to the class of nicotinonitriles It features a nicotinonitrile core substituted with a 2,3-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Difluorophenyl)nicotinonitrile typically involves a multi-step process. One common method is the condensation of 2,3-difluorobenzaldehyde with malononitrile in the presence of ammonium acetate, followed by cyclization to form the nicotinonitrile core . The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Difluorophenyl)nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction can yield amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Lithium aluminum hydride (LiAlH₄) is often used for reduction reactions.

    Substitution: Halogenation can be achieved using halogens like bromine (Br₂) in the presence of a catalyst.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Produces primary amines.

    Substitution: Produces various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(2,3-Difluorophenyl)nicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2,3-Difluorophenyl)nicotinonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,3-Difluorophenyl)nicotinonitrile is unique due to the presence of both the nicotinonitrile core and the 2,3-difluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-(2,3-difluorophenyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F2N2/c13-11-3-1-2-10(12(11)14)9-4-8(5-15)6-16-7-9/h1-4,6-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTWUMCPLMSDLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C2=CN=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50744927
Record name 5-(2,3-Difluorophenyl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261732-07-3
Record name 5-(2,3-Difluorophenyl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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